

IR-797 Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	IR-797 chloride	
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For researchers, scientists, and drug development professionals, this guide provides an indepth overview of the chemical structure, properties, and applications of **IR-797 chloride**, a near-infrared fluorescent dye and photosensitizer.

IR-797 chloride is a versatile polymethine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. Its unique photophysical properties make it a valuable tool in various research and development areas, including photodynamic therapy, fluorescent imaging, and as a component in drug delivery systems. The ability of NIR light to penetrate deeper into biological tissues compared to visible light makes **IR-797 chloride** particularly suitable for in vivo imaging and therapeutic applications.

Chemical Structure and Identification

IR-797 chloride, systematically named 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a cationic cyanine dye.[1] Its structure consists of two indoline rings linked by a polymethine chain, which is responsible for its characteristic spectral properties.

Chemical Structure:

R-797 chloride chemical structure

(Image source: Santa Cruz Biotechnology)



Physicochemical and Spectral Properties

The key properties of **IR-797 chloride** are summarized in the table below, providing a quick reference for experimental design and application.

Property	Value	References
IUPAC Name	2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride	[1]
CAS Number	110992-55-7	[1]
Molecular Formula	C31H34Cl2N2	[1]
Molecular Weight	505.52 g/mol	_
Appearance	Solid	_
Melting Point	116.7 - 128.0 °C	_
Absorption Max (λmax)	797 nm (in Methanol)	_
~700 nm		
Solubility	Soluble in Methanol	_
10 mM in DMSO		_
Storage Temperature	Room Temperature or -20°C	

Note: Discrepancies in the absorption maximum may be due to solvent effects or measurement conditions.

Key Experimental Protocols

While specific protocols for **IR-797 chloride** are often application-dependent and may require optimization, this section provides a detailed methodology for a general cellular staining procedure for fluorescence microscopy, a common application for this type of dye.



General Protocol for Staining Adherent Cells with **IR-797 Chloride** for Fluorescence Microscopy:

Materials:

- IR-797 chloride
- Dimethyl sulfoxide (DMSO) for stock solution
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular targets)
- Mounting medium
- Glass coverslips and microscope slides
- Adherent cells cultured on sterile glass coverslips in a petri dish or multi-well plate

Procedure:

- Stock Solution Preparation: Prepare a 1-10 mM stock solution of IR-797 chloride in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- Cell Culture: Culture adherent cells on sterile glass coverslips until they reach the desired confluency (typically 60-80%).
- Staining:
 - Dilute the IR-797 chloride stock solution to the desired final working concentration (typically in the low micromolar range, optimization is recommended) in pre-warmed cell culture medium or PBS.
 - Remove the cell culture medium from the cells.

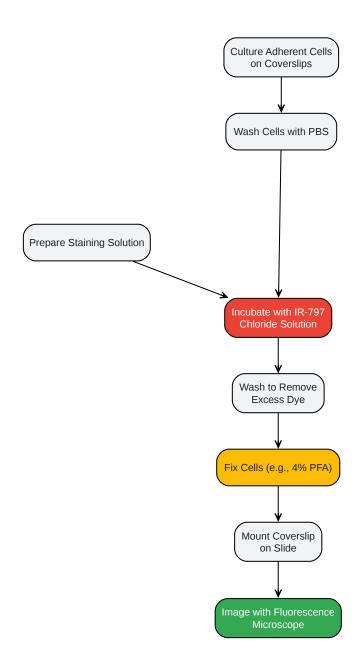


- Wash the cells gently with PBS.
- Add the staining solution to the cells and incubate for a duration determined by optimization (e.g., 15-30 minutes) at 37°C in a CO₂ incubator, protected from light.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with PBS to remove unbound dye.
- Fixation (Optional but Recommended):
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X 100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a microscope slide using a suitable mounting medium.
- Imaging:
 - Image the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation ~790 nm / Emission >810 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for fluorescently labeling cells for microscopy.





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Caption: General workflow for staining adherent cells with IR-797 chloride.

Applications in Research and Development



IR-797 chloride's properties lend it to several key research applications:

- Photodynamic Therapy (PDT): As a photosensitizer, IR-797 chloride can be used to generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death. This makes it a promising agent for cancer therapy research, where targeted cell killing is desired.
- Fluorescent Imaging: Its fluorescence in the NIR window allows for high-resolution imaging
 in biological samples with reduced background autofluorescence and deeper tissue
 penetration compared to visible light fluorophores. This is particularly advantageous for in
 vivo imaging studies in animal models.
- Drug Delivery Systems: IR-797 chloride can be encapsulated within or conjugated to nanoparticles to create theranostic agents. These systems can simultaneously deliver a therapeutic payload and provide a fluorescent signal for tracking the biodistribution and target accumulation of the delivery vehicle.

Signaling Pathway Interactions

Currently, there is no evidence to suggest that **IR-797 chloride** directly participates in or modulates specific cellular signaling pathways. Its primary mechanism of action in biological systems is as a fluorescent probe for imaging or as a photosensitizer that induces cytotoxicity through light activation, rather than through specific receptor binding or enzyme inhibition.

Conclusion

IR-797 chloride is a valuable tool for researchers working in areas that can benefit from near-infrared fluorescence imaging and photodynamic therapy. Its well-defined chemical structure and known spectral properties provide a solid foundation for its application in a variety of experimental contexts. While some specific photophysical parameters like molar extinction coefficient and quantum yield are not readily available in the public domain and may need to be determined empirically for specific applications, the information provided in this guide serves as a comprehensive starting point for incorporating **IR-797 chloride** into your research.



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References

- 1. scbt.com [scbt.com]
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